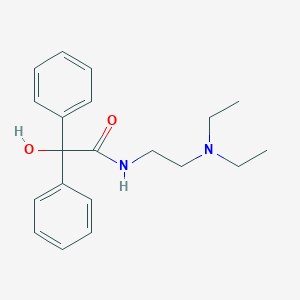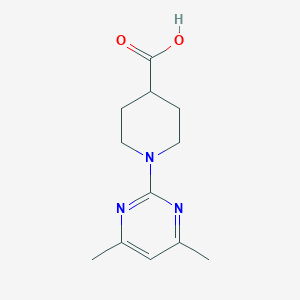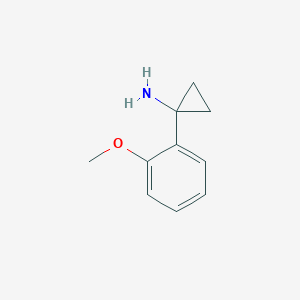
Benzilamide, N-(2-(diethylamino)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzilamide, N-(2-(diethylamino)ethyl)-, also known as DEAB, is a chemical compound that is commonly used in scientific research. It is a potent and selective inhibitor of aldehyde dehydrogenase (ALDH) enzymes, which play a crucial role in various physiological processes, including the metabolism of alcohol and other toxic compounds.
Mecanismo De Acción
Benzilamide, N-(2-(diethylamino)ethyl)- exerts its inhibitory effect on ALDH enzymes by binding to the active site of the enzyme and preventing it from catalyzing the conversion of aldehydes to their corresponding carboxylic acids. This results in the accumulation of toxic aldehydes within the cell, leading to cell death or inhibition of cell growth.
Biochemical and Physiological Effects:
Benzilamide, N-(2-(diethylamino)ethyl)- has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell growth and proliferation, modulation of stem cell differentiation, and alteration of cellular metabolism. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Benzilamide, N-(2-(diethylamino)ethyl)- in laboratory experiments is its high selectivity for ALDH enzymes, which allows for specific inhibition of these enzymes without affecting other cellular processes. Additionally, Benzilamide, N-(2-(diethylamino)ethyl)- is relatively easy to synthesize and purify, making it a cost-effective research tool. However, one limitation of Benzilamide, N-(2-(diethylamino)ethyl)- is its potential toxicity, which may limit its use in certain experimental systems.
Direcciones Futuras
There are several potential future directions for research involving Benzilamide, N-(2-(diethylamino)ethyl)-. One area of interest is the development of Benzilamide, N-(2-(diethylamino)ethyl)--based therapies for cancer, which could potentially target cancer stem cells and overcome drug resistance. Additionally, further research is needed to understand the role of ALDH enzymes in various physiological processes, including stem cell differentiation and development. Finally, the development of more specific and potent ALDH inhibitors could lead to the discovery of new therapeutic targets for a variety of diseases.
Métodos De Síntesis
Benzilamide, N-(2-(diethylamino)ethyl)- can be synthesized using a variety of methods, including the reaction of benzil with diethylamine in the presence of a catalyst such as acetic acid. The resulting product can be purified using techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
Benzilamide, N-(2-(diethylamino)ethyl)- has been extensively used in scientific research to study the role of ALDH enzymes in various biological processes. It has been shown to be effective in inhibiting the growth and proliferation of cancer cells, and has potential applications in cancer therapy. Additionally, Benzilamide, N-(2-(diethylamino)ethyl)- has been used to study the role of ALDH enzymes in stem cell differentiation and development.
Propiedades
| 1164-41-6 | |
Fórmula molecular |
C20H26N2O2 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
N-[2-(diethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide |
InChI |
InChI=1S/C20H26N2O2/c1-3-22(4-2)16-15-21-19(23)20(24,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,24H,3-4,15-16H2,1-2H3,(H,21,23) |
Clave InChI |
FALZIBGERYICML-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
SMILES canónico |
CCN(CC)CCNC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
| 1164-41-6 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B181961.png)

![4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B181965.png)



![4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoic acid](/img/structure/B181972.png)





![2-(Piperidin-4-yl)benzo[d]oxazole](/img/structure/B181983.png)

